

Application Notes and Protocols for VLX600 Administration in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

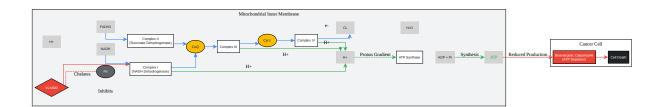
VLX600 is a novel anti-cancer agent that targets the mitochondria of quiescent cells found in the poorly vascularized regions of solid tumors.[1] These cells are often resistant to traditional chemotherapy and radiotherapy. **VLX600** acts as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent cell death.[2][3][4] Preclinical studies utilizing human colon cancer xenograft models have demonstrated the anti-tumor efficacy of **VLX600**.[5]

These application notes provide a comprehensive overview and detailed protocols for the administration of **VLX600** in xenograft models, based on currently available scientific literature.

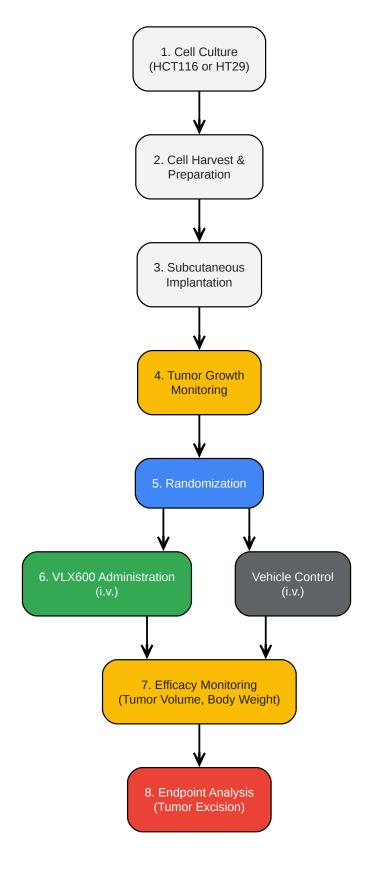
Mechanism of Action: Inhibition of Mitochondrial Respiration

VLX600 exerts its cytotoxic effects by disrupting cellular energy metabolism. As an iron chelator, it interferes with the function of iron-sulfur clusters within the mitochondrial electron transport chain (ETC), primarily impacting Complex I. This inhibition of oxidative phosphorylation leads to a bioenergetic catastrophe, characterized by a sharp decrease in ATP production, ultimately triggering cancer cell death, particularly in the nutrient-deprived and hypoxic tumor microenvironment.









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